1-Butoxy-2,3-dichloro-4-nitrobenzene
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Overview
Description
1-Butoxy-2,3-dichloro-4-nitrobenzene is an organic compound with the molecular formula C10H11Cl2NO3 It is a derivative of benzene, featuring butoxy, dichloro, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butoxy-2,3-dichloro-4-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the nitration of 1-butoxy-2,3-dichlorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Butoxy-2,3-dichloro-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and nitro) on the benzene ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Major Products:
Scientific Research Applications
1-Butoxy-2,3-dichloro-4-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-butoxy-2,3-dichloro-4-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, deactivates the benzene ring towards electrophilic attack, making the compound more susceptible to nucleophilic substitution reactions . The butoxy group can also influence the compound’s reactivity by donating electron density through resonance and inductive effects .
Comparison with Similar Compounds
- 1-Butoxy-2,4-dichloro-5-nitrobenzene
- 1-Butoxy-2,3-dichloro-4-aminobenzene
- 1-Butoxy-2,3-dichloro-4-methoxybenzene
Uniqueness: The combination of butoxy, dichloro, and nitro groups provides a distinct set of properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
1-butoxy-2,3-dichloro-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO3/c1-2-3-6-16-8-5-4-7(13(14)15)9(11)10(8)12/h4-5H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDRXCPXVVNTGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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